(2R,5S)-5-ethyl-2-methylpiperidine
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Overview
Description
(2R,5S)-5-ethyl-2-methylpiperidine is a chiral piperidine derivative with the molecular formula C8H17N. This compound is characterized by the presence of an ethyl group at the 5-position and a methyl group at the 2-position on the piperidine ring. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-ethyl-2-methylpiperidine can be achieved through several methods. One common approach involves the use of chiral starting materials and reagents to ensure the desired stereochemistry. For example, the synthesis can start with (S)-proline, which undergoes a series of reactions including alkylation and cyclization to form the piperidine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. This method allows for better control over reaction parameters such as temperature and pressure, leading to a more efficient and scalable process .
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-5-ethyl-2-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives with different substituents.
Scientific Research Applications
(2R,5S)-5-ethyl-2-methylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,5S)-5-ethyl-2-methylpiperidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-2,5-dimethylpiperazine: This compound has similar structural features but with two methyl groups instead of an ethyl and a methyl group.
(2R,5S)-1-benzyl-2,5-dimethylpiperazine:
Uniqueness
(2R,5S)-5-ethyl-2-methylpiperidine is unique due to its specific stereochemistry and the presence of both ethyl and methyl groups. This combination of features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H17N |
---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
(2R,5S)-5-ethyl-2-methylpiperidine |
InChI |
InChI=1S/C8H17N/c1-3-8-5-4-7(2)9-6-8/h7-9H,3-6H2,1-2H3/t7-,8+/m1/s1 |
InChI Key |
XOFNHZHCGBPVGJ-SFYZADRCSA-N |
Isomeric SMILES |
CC[C@H]1CC[C@H](NC1)C |
Canonical SMILES |
CCC1CCC(NC1)C |
Origin of Product |
United States |
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